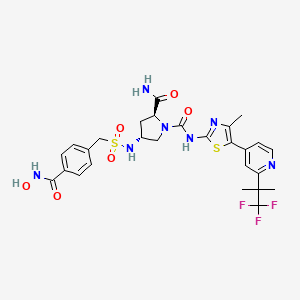

PI3K|A/Hdac6-IN-1

Description

Rationale for Dual Targeting Strategies in Oncology

The rationale for developing dual-target inhibitors in cancer therapy is compelling and multifactorial. Cancers are complex diseases often characterized by the dysregulation of numerous signaling pathways. bohrium.com Targeting a single pathway can lead to the activation of compensatory or alternative survival pathways, a common mechanism of acquired drug resistance. nih.gov By concurrently blocking two crucial nodes in cancer signaling networks, dual inhibitors can potentially produce synergistic antitumor effects, enhance therapeutic efficacy, and overcome or delay the onset of resistance. mdpi.comaacrjournals.org

The simultaneous inhibition of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDACs) is a particularly rational approach, as these two pathways are frequently upregulated in a variety of cancers and can work together to promote tumor proliferation and survival. bohrium.com Preclinical studies have demonstrated that combining individual PI3K and HDAC inhibitors can synergistically inhibit tumor growth and induce apoptosis, providing a strong foundation for the development of single-agent dual inhibitors. nih.govnih.govnih.gov This strategy aims to amplify therapeutic benefits for multifactorial diseases like cancer. mdpi.com

Overview of Phosphoinositide 3-Kinase (PI3K) Signaling Pathways in Cellular Pathophysiology

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in numerous cellular processes. mdpi.comaacrjournals.org PI3Ks are a family of enzymes that, upon activation by growth factors and other stimuli, generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This event initiates a signaling cascade that regulates a wide array of essential cellular functions, including cell growth, proliferation, survival, differentiation, and motility. nih.govnih.gov

The PI3K/AKT/mTOR axis is a critical downstream effector of this pathway. frontiersin.org Aberrant activation of PI3K signaling, often due to mutations in PI3K genes or the loss of the tumor suppressor PTEN, contributes significantly to many aspects of tumorigenesis, including uncontrolled cell proliferation and survival. aacrjournals.orgnih.gov Consequently, the PI3K pathway has been intensively targeted for cancer drug development for decades. bohrium.com

Overview of Histone Deacetylase 6 (HDAC6) Functions and Non-Histone Substrates in Cellular Processes

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. plos.orgnih.gov While many HDACs are located in the nucleus and regulate gene expression through chromatin remodeling, HDAC6 is unique. nih.gov It is a member of the class IIb HDAC family and is located primarily in the cytoplasm. nih.gov

The primary functions of HDAC6 are mediated through the deacetylation of non-histone substrates. nih.gov Two of its most well-characterized substrates are α-tubulin, a key component of microtubules, and the heat shock protein 90 (Hsp90). nih.gov By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which is crucial for processes like cell motility, migration, and invasion. nih.govmdpi.com Deacetylation of Hsp90 affects the stability and function of numerous client proteins that are critical for cancer cell survival. HDAC6 is overexpressed in various tumor types and has been shown to promote tumor initiation, development, and metastasis. nih.gov

Historical Context and Evolution of Dual PI3K/HDAC Inhibitors in Therapeutic Discovery

The therapeutic potential of targeting the PI3K and HDAC pathways was initially explored using single-agent inhibitors. While several inhibitors for both classes of enzymes have received FDA approval for treating various cancers, particularly hematologic malignancies, their efficacy as monotherapies in solid tumors has often been limited. mdpi.comaacrjournals.orgnih.gov This led to investigations combining separate PI3K and HDAC inhibitors, which showed promising synergistic activity in preclinical models. nih.govnih.gov

This success provided the impetus for the rational design of single-molecule dual PI3K/HDAC inhibitors. frontiersin.org The development of these hybrid molecules often involves a molecular hybridization approach, where the essential pharmacophores of known selective PI3K and HDAC inhibitors are integrated into a single entity, typically connected by a chemical linker. bohrium.comnih.govresearchgate.net This strategy led to the creation of compounds like CUDC-907 and, more recently, PI3K/Hdac6-IN-1 (also identified as compound 22E), which were designed to simultaneously modulate both the PI3K signaling pathway and HDAC-mediated processes. nih.govnih.gov

Detailed Research Findings on PI3K/Hdac6-IN-1

PI3K/Hdac6-IN-1, also referred to as compound 22E, was rationally designed and synthesized as a novel, orally active dual inhibitor. nih.govmedchemexpress.com It was developed by incorporating an HDAC pharmacophore into a purine-based PI3Kδ inhibitor scaffold. nih.gov

Enzymatic and Cellular Activity

PI3K/Hdac6-IN-1 demonstrates potent inhibitory activity against both the PI3Kδ isoform and HDAC6. nih.gov Mechanistic studies revealed that the compound effectively blocks the PI3K/AKT/mTOR signaling pathway while simultaneously increasing the acetylation levels of HDAC6 substrates, such as α-tubulin, and the histone protein H3. nih.govmedchemexpress.com

The compound exhibits significant antiproliferative activity against multiple non-Hodgkin's lymphoma (NHL) cell lines. nih.gov Further investigation into its mechanism of action showed that PI3K/Hdac6-IN-1 effectively induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in NHL cells. nih.govmedchemexpress.com

In Vivo Research

In preclinical xenograft models using human non-Hodgkin's lymphoma cells (SU-DHL-6 and JEKO-1), orally administered PI3K/Hdac6-IN-1 demonstrated antitumor activity. nih.govmedchemexpress.com The compound effectively prevented tumor growth in these in vivo models. nih.gov

Table 1: Enzymatic Inhibitory Activity of PI3K/Hdac6-IN-1 This table displays the half-maximal inhibitory concentration (IC50) of PI3K/Hdac6-IN-1 against its target enzymes.

| Target Enzyme | IC50 (nM) | Citation |

|---|---|---|

| PI3Kδ | 2.4 | nih.govmedchemexpress.com |

Table 2: Antiproliferative Activity of PI3K/Hdac6-IN-1 in Non-Hodgkin's Lymphoma Cell Lines This table shows the half-maximal inhibitory concentration (IC50) for the antiproliferative effects of PI3K/Hdac6-IN-1 against two cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

|---|---|---|---|

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 34 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C27H30F3N7O6S2 |

|---|---|

Molecular Weight |

669.7 g/mol |

IUPAC Name |

(2S,4R)-4-[[4-(hydroxycarbamoyl)phenyl]methylsulfonylamino]-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |

InChI |

InChI=1S/C27H30F3N7O6S2/c1-14-21(17-8-9-32-20(10-17)26(2,3)27(28,29)30)44-24(33-14)34-25(40)37-12-18(11-19(37)22(31)38)36-45(42,43)13-15-4-6-16(7-5-15)23(39)35-41/h4-10,18-19,36,41H,11-13H2,1-3H3,(H2,31,38)(H,35,39)(H,33,34,40)/t18-,19+/m1/s1 |

InChI Key |

PLBBMNVLYUEPKQ-MOPGFXCFSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2C[C@@H](C[C@H]2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CC(CC2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F |

Origin of Product |

United States |

Cellular and Molecular Effects Mediated by Pi3k|a/hdac6 in 1

Regulation of Cell Proliferation and Viability

PI3Kα/HDAC6-IN-1 exerts potent control over cell proliferation and viability through the induction of cell cycle arrest and apoptosis. This dual inhibition strategy effectively halts the uncontrolled growth of cancer cells and promotes their programmed cell death.

A primary mechanism by which PI3Kα/HDAC6-IN-1 impedes cell proliferation is by inducing cell cycle arrest, preventing cells from progressing through the necessary phases for division. Research on dual PI3K/HDAC inhibitors has shown that these compounds can cause cell cycle arrest at different phases depending on the specific compound and cell type. For instance, some dual inhibitors lead to a significant arrest in the G1 phase of the cell cycle. mdpi.comekb.eg This G1 arrest prevents cells from entering the DNA synthesis (S) phase, a critical step for replication.

Other studies have demonstrated that dual PI3K/HDAC6 inhibitors can cause an arrest at the G2/M phase. researchgate.netmedsci.org This blockage prevents the cells from entering mitosis, the final stage of cell division. The ability of PI3Kα/HDAC6-IN-1 to induce cell cycle arrest at either the G1 or G2/M checkpoint underscores its comprehensive approach to halting cell proliferation. The inhibition of PI3Kα disrupts the signaling pathways that promote cell cycle progression, while HDAC6 inhibition can affect the expression and function of key cell cycle regulatory proteins. mdpi.com

Cell Cycle Arrest Induced by Dual PI3K/HDAC Inhibitors

| Compound Type | Affected Cell Cycle Phase | Key Findings | References |

|---|---|---|---|

| Dual PI3K/HDAC Inhibitor (Compound 23) | G1 Phase | Significantly increased the proportion of cells in the G1 phase in a dose-dependent manner. | mdpi.comekb.eg |

| Dual PI3K/HDAC6 Inhibitor (LASSBio-2208) | G2/M Phase | Caused G2/M cell cycle arrest in prostate cancer cells. | researchgate.netmedsci.org |

| Dual PI3K/HDAC Inhibitor (CUDC-907) | G2/M Phase | Induced G2/M arrest in thyroid cancer cell lines. | aacrjournals.org |

Beyond halting cell division, PI3Kα/HDAC6-IN-1 actively induces apoptosis, or programmed cell death. This is achieved through the modulation of key proteins that regulate the apoptotic cascade. A crucial aspect of this process is the activation of caspases, a family of proteases that execute the apoptotic program. Dual PI3K/HDAC inhibitors have been shown to significantly increase the activity of executioner caspases like caspase-3 and caspase-7. researchgate.netoncotarget.com

The induction of apoptosis by PI3Kα/HDAC6-IN-1 is intricately linked to its ability to alter the balance between pro- and anti-apoptotic proteins of the BCL-2 family. Studies have shown that dual inhibition of PI3K and HDACs leads to the upregulation of the pro-apoptotic protein BIM (BCL-2-like 11). encyclopedia.pubmdpi.comoatext.com At the same time, these inhibitors can downregulate the expression of the anti-apoptotic protein MCL-1 (Myeloid Cell Leukemia 1). encyclopedia.pubmdpi.comoatext.commdpi.com This shift in the BIM/MCL-1 balance is a critical trigger for the mitochondrial pathway of apoptosis. The increased levels of BIM neutralize anti-apoptotic proteins, leading to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane and initiate the caspase cascade. encyclopedia.pubmdpi.com

Modulation of Apoptotic Proteins by Dual PI3K/HDAC Inhibitors

| Protein | Effect of Inhibition | Mechanism | References |

|---|---|---|---|

| BIM (Pro-apoptotic) | Upregulation | Promotes apoptosis by neutralizing anti-apoptotic proteins. | encyclopedia.pubmdpi.comoatext.com |

| MCL-1 (Anti-apoptotic) | Downregulation | Reduces the threshold for apoptosis induction. | encyclopedia.pubmdpi.comoatext.commdpi.com |

| Caspase-3/7 (Executioner Caspases) | Activation | Executes the final steps of programmed cell death. | researchgate.netoncotarget.com |

Influence on Cellular Migration, Invasion, and Adhesion

The metastatic spread of cancer is a major cause of mortality, and the ability of cancer cells to migrate, invade surrounding tissues, and adhere to new locations is central to this process. PI3Kα/HDAC6-IN-1 has been shown to significantly impede these critical steps in metastasis.

The cytoskeleton, a dynamic network of protein filaments including microtubules and actin, is essential for cell shape, motility, and invasion. HDAC6 plays a pivotal role in regulating cytoskeletal dynamics through the deacetylation of α-tubulin, a key component of microtubules. encyclopedia.pubresearchgate.net By inhibiting HDAC6, PI3Kα/HDAC6-IN-1 leads to the hyperacetylation of α-tubulin. This modification is associated with increased microtubule stability. mdpi.com

Furthermore, HDAC6 deacetylates cortactin, an actin-binding protein involved in actin polymerization and cell motility. mdpi.comencyclopedia.pubresearchgate.net Inhibition of HDAC6 results in cortactin hyperacetylation, which can disrupt its interaction with F-actin and consequently reduce cell migration and invasion. mdpi.com The dual inhibition of PI3K, a key regulator of signaling pathways that control the cytoskeleton, and HDAC6, a direct modulator of cytoskeletal components, provides a powerful approach to disrupt the machinery required for cancer cell movement. mdpi.com

Epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic features, such as cell-cell adhesion, and acquire a migratory, mesenchymal phenotype. This transition is a critical event in cancer invasion and metastasis. mdpi.comnih.gov A hallmark of EMT is the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like vimentin (B1176767) and N-cadherin. mdpi.comoatext.com

Dual PI3K/HDAC inhibitors have been shown to reverse the EMT process. mdpi.comnih.gov Treatment with these inhibitors can lead to an increase in E-cadherin expression while simultaneously decreasing the levels of mesenchymal markers. frontiersin.orgmdpi.com The PI3K pathway is a known driver of EMT, and its inhibition can suppress this transition. nih.gov HDAC inhibitors can also contribute to the reversal of EMT by altering the expression of key transcription factors that regulate this process, such as Snail and Slug. ekb.egplos.org By promoting a more epithelial-like state, PI3Kα/HDAC6-IN-1 can reduce the invasive and metastatic potential of cancer cells.

Effect of Dual PI3K/HDAC Inhibitors on EMT Markers

| EMT Marker | Cellular Type | Effect of Inhibition | References |

|---|---|---|---|

| E-cadherin | Epithelial | Upregulation (Reversal of EMT) | frontiersin.orgmdpi.com |

| Vimentin | Mesenchymal | Downregulation (Reversal of EMT) | frontiersin.org |

| N-cadherin | Mesenchymal | Downregulation (Reversal of EMT) | plos.org |

| Snail/Slug | Mesenchymal (Transcription Factors) | Downregulation (Reversal of EMT) | ekb.egplos.org |

Modulation of Protein Degradation and Quality Control Pathways

Cells have intricate systems for degrading misfolded or damaged proteins to maintain cellular health, a process known as protein quality control. Cancer cells often have a high demand for these systems due to their rapid growth and metabolic stress. PI3Kα/HDAC6-IN-1 can interfere with these pathways, leading to the accumulation of toxic proteins and ultimately cell death.

HDAC6 plays a unique role in protein quality control by linking the ubiquitin-proteasome system and autophagy. mdpi.commdpi.comfrontiersin.org It contains a zinc finger domain that binds to ubiquitin, a small protein that tags other proteins for degradation. encyclopedia.pubmdpi.com HDAC6 facilitates the transport of ubiquitinated protein aggregates along microtubules to be degraded by autophagy in a structure called the aggresome. mdpi.comfrontiersin.org

By inhibiting HDAC6, PI3Kα/HDAC6-IN-1 can disrupt this crucial protein clearance process. Inhibition of HDAC6's deacetylase activity can affect the function of its substrates involved in autophagy, such as α-tubulin and cortactin. mdpi.comresearchgate.net This disruption of autophagy can lead to the accumulation of misfolded proteins, inducing cellular stress and contributing to apoptosis. researchgate.netresearchgate.net The PI3K pathway is also a key regulator of autophagy, and its inhibition can further modulate this process, creating a synergistic effect with HDAC6 inhibition to overwhelm the protein quality control systems of cancer cells. nih.gov

Involvement in the Ubiquitrin-Proteasome System

The ubiquitin-proteasome system (UPS) is a primary mechanism for targeted protein degradation, essential for maintaining cellular protein homeostasis. The function of PI3Kα/HDAC6-IN-1 intersects with the UPS primarily through its inhibition of HDAC6. HDAC6 is unique among HDACs as it contains a zinc-finger ubiquitin-binding domain (ZnF-UBP), enabling it to bind polyubiquitinated misfolded proteins. mdpi.comnih.gov This binding facilitates the transport of these protein aggregates along microtubules to be collected in an aggresome, a perinuclear inclusion body. frontiersin.org

The process orchestrated by HDAC6 connects the UPS and autophagy pathways. mdpi.commdpi.com When the proteasome is overwhelmed or inhibited, HDAC6 helps sequester ubiquitinated proteins for subsequent clearance by autophagy. nih.govmdpi.com By inhibiting the deacetylase activity of HDAC6, PI3Kα/HDAC6-IN-1 disrupts a critical function of HDAC6. HDAC6 deacetylates α-tubulin, a key component of microtubules; this deacetylation is necessary for efficient microtubule-dependent transport. nih.govfrontiersin.org Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impair the transport of ubiquitinated cargo to the aggresome. mdpi.com

Furthermore, HDAC6 interacts with other components of the protein degradation machinery. It can recruit E3 ubiquitin ligases like TRIM50 to aggresomes, where they colocalize with the autophagy receptor p62 to promote the clearance of ubiquitinated proteins. mdpi.com The inhibition of HDAC6 by PI3Kα/HDAC6-IN-1 can therefore disrupt this coordinated response, leading to an accumulation of toxic, misfolded proteins that would otherwise be cleared by the UPS or the HDAC6-mediated aggresome-autophagy pathway.

Regulation of Autophagy and Lysosomal Function

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and long-lived proteins to maintain homeostasis. ijbs.com PI3Kα/HDAC6-IN-1 impacts this pathway at multiple levels due to its dual inhibitory nature.

Impact on Autophagy Initiation (via PI3Kα Inhibition): The PI3K/AKT/mTOR signaling pathway is a master negative regulator of autophagy. nih.govmdpi.com Typically, activation of PI3Kα leads to the activation of AKT, which in turn activates mTOR, a kinase that suppresses the initiation of autophagy. mdpi.com By inhibiting PI3Kα, PI3Kα/HDAC6-IN-1 blocks this signaling cascade. This leads to reduced mTOR activity, which de-represses the autophagy-initiating ULK1 complex, thereby promoting the formation of autophagosomes. mdpi.com

Impact on Autophagic Flux (via HDAC6 Inhibition): While PI3Kα inhibition promotes the start of autophagy, HDAC6 inhibition blocks its completion. The final and critical step of autophagy is the fusion of the autophagosome with a lysosome to form an autophagolysosome, where the contents are degraded. frontiersin.org This fusion process is dependent on the microtubule network and the actin cytoskeleton. frontiersin.orgfrontiersin.org HDAC6 plays a crucial role by deacetylating α-tubulin and cortactin. frontiersin.orgnih.gov The deacetylation of these substrates is essential for microtubule stability and actin network dynamics, which are required for the transport of autophagosomes and their subsequent fusion with lysosomes. mdpi.comfrontiersin.org

By inhibiting HDAC6, PI3Kα/HDAC6-IN-1 causes hyperacetylation of α-tubulin and cortactin, which impairs the fusion of autophagosomes and lysosomes. frontiersin.orgfrontiersin.org This blockade of the autophagic flux leads to a cellular traffic jam—an accumulation of immature autophagosomes that cannot be cleared. frontiersin.org This effect is evidenced by the accumulation of autophagy markers like LC3-II and the substrate p62, indicating that autophagosome formation is active but degradation is stalled. frontiersin.org Therefore, the compound creates a conflicting state where autophagy is initiated but cannot be resolved, leading to cellular stress.

Induction of Endoplasmic Reticulum Stress and Unfolded Protein Response

The Endoplasmic Reticulum (ER) is central to protein synthesis and folding. mdpi.com When misfolded or unfolded proteins accumulate in the ER lumen, a condition known as ER stress occurs, which in turn activates a signaling network called the Unfolded Protein Response (UPR). frontiersin.orgnih.gov The primary goal of the UPR is to restore proteostasis by halting protein translation, increasing the production of chaperones to aid folding, and enhancing protein degradation. frontiersin.org

The activity of PI3Kα/HDAC6-IN-1 directly contributes to the induction of ER stress by disrupting the two major protein clearance pathways: the UPS and autophagy. As discussed, inhibition of HDAC6 leads to the accumulation of polyubiquitinated and misfolded proteins that fail to be properly cleared. nih.gov This buildup of dysfunctional proteins places a significant burden on the ER's protein-folding capacity, triggering ER stress. nih.gov

The UPR is mediated by three ER-resident transmembrane sensors: PERK, IRE1α, and ATF6. frontiersin.org Upon activation by ER stress, these sensors initiate signaling cascades to manage the protein load.

PERK activation leads to a general shutdown of protein synthesis while selectively promoting the translation of transcription factors like ATF4. frontiersin.org

IRE1α activation results in the splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and ER-associated degradation (ERAD). frontiersin.org

ATF6 translocates to the Golgi apparatus for cleavage, releasing a transcription factor that also helps to increase the ER's folding capacity. frontiersin.org

While specific studies on PI3Kα/HDAC6-IN-1's direct effects on each UPR branch are limited, it is well-established that HDAC inhibitors as a class can induce ER stress and modulate the UPR. nih.gov By causing a system-wide failure in protein degradation through the dual inhibition of HDAC6-mediated clearance and disrupting cellular energy and growth signals via PI3Kα, PI3Kα/HDAC6-IN-1 is mechanistically positioned to be a potent inducer of ER stress and the subsequent UPR. If the stress induced by the compound is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response. frontiersin.org

Preclinical Efficacy and Therapeutic Potential in Disease Models

In Vitro Anticancer Activity in Established Cell Lines

Dual PI3K/HDAC inhibitors have shown significant antiproliferative effects across a variety of cancer cell lines in laboratory settings.

Efficacy in Hematological Malignancies

In hematological cancers, the PI3K/Akt/mTOR signaling pathway is frequently overactive, making it a key therapeutic target. researchgate.net The combination of PI3K and HDAC inhibition has demonstrated synergistic effects in these malignancies. researchgate.net

One such dual PI3K/HDAC inhibitor, referred to as compound 23, has demonstrated potent antiproliferative activity against several hematologic tumor cell lines. frontiersin.orgnih.gov In vitro studies showed that this compound effectively inhibited the growth of T lymphoma (EL4), B lymphoma (A20), and leukemia (NB4) cells. frontiersin.orgnih.gov The mechanism of action involves the simultaneous regulation of both the PI3K and HDAC pathways, leading to the induction of apoptosis and cell cycle arrest at the G1 phase. frontiersin.orgnih.gov Another dual PI3K/HDAC inhibitor, BEBT-908, has also shown potent tumor growth inhibition in vitro. aacrjournals.org The dual HDAC and PI3K inhibitor CUDC-907 has also been shown to be an effective agent against MYC-dependent cancers. researchgate.net

Preclinical studies have also highlighted the potential of targeting HDAC6 specifically in combination with PI3K inhibitors. In cutaneous T-cell lymphoma (CTCL), a synergistic effect was observed when combining the selective HDAC6 inhibitor, ricolinostat (B612168), with three different PI3K inhibitors. nih.govspandidos-publications.com This combination proved effective in established CTCL cell lines. nih.govspandidos-publications.com Furthermore, in chronic lymphocytic leukemia (CLL), selective HDAC6 inhibition has shown therapeutic efficacy in preclinical models by disrupting B-cell receptor signaling and sensitizing CLL cells to apoptosis. ashpublications.org

Interactive Table 1: In Vitro Efficacy of a Dual PI3K/HDAC Inhibitor (Compound 23) in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

| EL4 | T Lymphoma | Significant proliferation inhibition, induction of apoptosis, and G1 phase cell cycle arrest. | frontiersin.org, nih.gov |

| A20 | B Lymphoma | Potent antiproliferative activity and induction of apoptosis. | frontiersin.org, nih.gov |

| NB4 | Leukemia | Demonstrated significant inhibition of cell proliferation. | frontiersin.org, nih.gov |

Efficacy in Solid Tumors

The therapeutic potential of dual PI3K/HDAC6 inhibition extends to a range of solid tumors.

In pancreatic cancer, the HDAC inhibitor AR-42 demonstrated potent antiproliferative effects in six human pancreatic cancer cell lines (AsPC-1, COLO-357, PANC-1, MiaPaCa-2, BxPC-3, and SW1990). windows.net The growth suppression was associated with the upregulation of p21 and hyperacetylation of histone H3. windows.net

The dual PI3K/HDAC inhibitor BEBT-908 has shown efficacy in solid tumor models, including non-small cell lung cancer and colorectal cancer. aacrjournals.org In prostate cancer, a dual HDAC6/PI3Kα inhibitor inhibited tumor growth in a human prostate PC3 xenograft model. nih.gov

For ovarian cancer, a dual inhibitor of HDAC6 and tubulin demonstrated antitumor activity in an A2780 xenograft model. mdpi.com In neuroblastoma, a dual HDAC/tubulin inhibitor showed a significant decrease in tumor growth in human neuroblastoma xenograft models. mdpi.com

HDAC6 inhibitors have also shown anti-proliferative effects in vitro in uveal melanoma (MUM) cells. encyclopedia.pub In cutaneous T-cell lymphoma, the combination of an HDAC6 inhibitor with PI3K inhibitors has shown synergistic effects. nih.govspandidos-publications.com

Interactive Table 2: In Vitro Efficacy of PI3K/HDAC6 Inhibitors in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Compound | Key Findings | Reference |

| T47D | Breast Cancer | Compound 59 (PI3Kδ/HDAC6 inhibitor) | Attractive anti-proliferative activity, lowered PD-L1 expression. | researchgate.net |

| MCF-7 | Breast Cancer | LASSBio-2208 (HDAC6/PI3Kα inhibitor) | Moderate cytotoxic potency. | researchgate.net |

| MDA‐MB‐468, SUM‐149, MCF‐7 | Breast Cancer | HSB‐510 (PI3‐Kδ/HDAC6 inhibitor) | Substantial growth inhibition, downregulation of phospho-AKT, phospho-ERK, and c-Myc. | nih.gov |

| AsPC-1, COLO-357, PANC-1, MiaPaCa-2, BxPC-3, SW1990 | Pancreatic Cancer | AR-42 (HDAC inhibitor) | Potent antiproliferative effects, p21 upregulation, histone H3 hyperacetylation. | windows.net |

| MUM cells | Uveal Melanoma | HDAC6i | Anti-proliferative effect. | encyclopedia.pub |

In Vivo Efficacy in Preclinical Animal Models

The antitumor effects of dual PI3K/HDAC6 inhibition have been validated in various animal models of cancer.

Anti-tumorigenic Effects in Xenograft Models of Hematologic Tumors

In vivo studies using xenograft models have corroborated the in vitro findings for hematological malignancies.

The dual PI3K/HDAC inhibitor, compound 23, significantly inhibited the proliferation of EL4 (T lymphoma) and A20 (B lymphoma) tumors in xenograft models. frontiersin.orgnih.gov Similarly, the dual PI3K/HDAC inhibitor BEBT-908 demonstrated the ability to be an effective anticancer agent for advanced hematologic malignancies as a monotherapy in a Daudi xenograft SCID mouse model. aacrjournals.org

A dual HDAC6/PI3K inhibitor, compound 15, showed 76% and 91% tumor growth inhibition (TGI) in a xenograft mouse model of erythroleukemia (HEL92.1.7). nih.gov In a multiple myeloma MM1.s xenograft model, combination therapy with this compound was more effective than single-agent therapy. nih.gov

Interactive Table 3: In Vivo Efficacy of PI3K/HDAC Inhibitors in Hematologic Tumor Xenograft Models

| Xenograft Model | Cancer Type | Compound | Key Findings | Reference |

| EL4 | T Lymphoma | Compound 23 | Significant inhibition of tumor proliferation. | frontiersin.org, nih.gov |

| A20 | B Lymphoma | Compound 23 | Significant inhibition of tumor proliferation. | frontiersin.org, nih.gov |

| Daudi | Hematologic Malignancy | BEBT-908 | Effective anticancer agent as a monotherapy. | aacrjournals.org |

| HEL92.1.7 | Erythroleukemia | Compound 15 | 76% and 91% tumor growth inhibition. | nih.gov |

| MM1.s | Multiple Myeloma | Compound 15 | Combination therapy showed better efficacy than single therapy. | nih.gov |

Anti-tumorigenic Effects in Xenograft Models of Solid Tumors

The in vivo efficacy of dual PI3K/HDAC6 inhibition has also been demonstrated in solid tumor xenograft models.

The dual PI3K/HDAC inhibitor BEBT-908 significantly inhibited the growth of non-small cell lung cancer (H2122) and colorectal cancer (HCT116, MC38) in xenograft models. aacrjournals.org In a prostate cancer PC3 xenograft model, a dual HDAC6/PI3Kα inhibitor resulted in a tumor growth inhibition of 68.5%. nih.gov

Interactive Table 4: In Vivo Efficacy of PI3K/HDAC Inhibitors in Solid Tumor Xenograft Models

| Xenograft Model | Cancer Type | Compound | Key Findings | Reference |

| H2122 | Non-Small Cell Lung Cancer | BEBT-908 | Significant inhibition of tumor growth. | aacrjournals.org |

| HCT116, MC38 | Colorectal Cancer | BEBT-908 | Significant inhibition of tumor growth. | aacrjournals.org |

| PC3 | Prostate Cancer | Dual HDAC6/PI3Kα inhibitor | 68.5% tumor growth inhibition. | nih.gov |

| AsPC-1 | Pancreatic Cancer | AR-42 | 78% suppression of tumor burden. | windows.net |

| MDA-MB-453 | Breast Cancer | Ricolinostat | Synergistic activity with paclitaxel (B517696). | medrxiv.org |

| EAC | Breast Cancer | HSB‐510 | Significant tumor growth inhibition. | nih.gov |

Investigation in Transgenic Mouse Models of Specific Diseases

Transgenic mouse models that more closely mimic human disease have also been utilized to evaluate the efficacy of this therapeutic strategy.

In a transgenic mouse model of pancreatic cancer (KP fl/fl. C), the HDAC inhibitor AR-42 suppressed tumor burden by 55%. windows.net Preclinical studies in transgenic mice that spontaneously develop a CTCL-like disease have suggested that combinations including HDAC6 inhibitors may be successful in the treatment of CTCL. nih.govspandidos-publications.com

The HDAC6 inhibitor ricolinostat was also evaluated in the MMTV_Neu transgenic mouse model of breast cancer, where it demonstrated antitumor effects. medrxiv.org Furthermore, in the euTCL1 transgenic mouse model of chronic lymphocytic leukemia, genetic silencing of HDAC6 conferred a survival benefit, and administration of a selective HDAC6 inhibitor delayed disease onset. ashpublications.org

Synergistic Interactions with Co-Administered Therapeutic Agents

The therapeutic efficacy of targeting a single oncoprotein is often limited by the development of resistance through the activation of alternative signaling pathways. nih.gov Synergistic strategies, such as combining a dual-target inhibitor like a PI3K/HDAC inhibitor with other agents, have shown promising antineoplastic effects in preclinical studies. nih.govaacrjournals.org

Combination with Proteasome Inhibitors

The combination of histone deacetylase (HDAC) inhibitors and proteasome inhibitors has demonstrated encouraging synergistic effects in preclinical models of various cancers, including multiple myeloma and synovial sarcoma. medsci.orgplos.orgnih.gov The rationale for this combination lies in the dual disruption of protein degradation pathways. While proteasome inhibitors block the proteasome, HDAC6 inhibition can disrupt the alternative aggresome pathway, leading to a significant accumulation of polyubiquitinated proteins, increased cellular stress, and ultimately, apoptosis. nih.gov

In synovial sarcoma models, the combination of an HDAC inhibitor (quisinostat) and a proteasome inhibitor (bortezomib) led to a significant decrease in cell viability and suppression of tumor growth in a murine model. plos.org This synergy was attributed to elevated endoplasmic reticulum stress and the activation of pro-apoptotic proteins. plos.org Similarly, in multiple myeloma, the anti-myeloma effect of combining HDAC6 inhibition with proteasome inhibitors is well-established, leading to cell death by inactivating cellular responses to cytotoxic proteins. mdpi.com The combination of the pan-HDAC inhibitor vorinostat (B1683920) with bortezomib (B1684674) has also shown activity in refractory multiple myeloma. plos.org

| Cancer Model | Combined Agents | Key Synergistic Findings | Reference |

|---|---|---|---|

| Synovial Sarcoma | Quisinostat (HDACi) + Bortezomib (PI) | Synergistically decreased cell viability and suppressed tumor growth in vivo. Induced ER stress and apoptosis. | plos.org |

| Multiple Myeloma | HDAC6i + Proteasome Inhibitors | Well-established anti-myeloma effect; inactivates cellular responses to cytotoxic proteins. | mdpi.com |

| Hodgkin Lymphoma | MGCD0103 (Class I HDACi) + Proteasome Inhibitors | Synergistically induced cell death by inhibiting NFκB, which was activated by the HDACi alone. | nih.gov |

Combination with Immune Checkpoint Blockade Agents (e.g., PD-1/PD-L1 Inhibitors)

A key area of investigation is the combination of PI3K/HDAC inhibitors with immune checkpoint blockade (ICB) therapy. aacrjournals.org The dual PI3K/HDAC inhibitor BEBT-908, which has selective activity against PI3Kα, has been shown to potently potentiate anti-PD-1 therapy in mouse models. aacrjournals.org This effect is driven by the induction of immunogenic ferroptosis in cancer cells, which promotes a proinflammatory tumor microenvironment and enhances host antitumor immune responses. aacrjournals.org

Mechanistically, treatment with BEBT-908 leads to the upregulation of MHC class I on tumor cells and activates IFNγ signaling through the STAT1 pathway. aacrjournals.org Selective HDAC6 inhibition has also been shown to augment the efficacy of anti-PD-1 and anti-PD-L1 antibodies in preclinical models of chronic lymphocytic leukemia (CLL). frontiersin.org This combination resulted in a bolstered T-cell phenotype and an increased cytotoxic CD8+ T-cell response. frontiersin.org Furthermore, selective HDAC6 inhibitors like Nexturastat A can prime the tumor microenvironment to be more responsive to ICB by reducing pro-tumorigenic M2 macrophages and neutralizing the upregulation of PD-L1 induced by anti-PD-1 treatment. nih.gov

| Inhibitor | Combination Agent | Cancer Model | Key Synergistic Findings | Reference |

|---|---|---|---|---|

| BEBT-908 (Dual PI3K/HDACi) | Anti-PD-1 | Multiple Cancers (Mouse Models) | Potently potentiated anti-PD-1 therapy by inducing immunogenic ferroptosis and promoting a proinflammatory tumor microenvironment. | aacrjournals.org |

| ACY738 (HDAC6i) | Anti-PD-1 / Anti-PD-L1 | Chronic Lymphocytic Leukemia (CLL) | Augmented antitumor efficacy, coinciding with an increased cytotoxic CD8+ T-cell phenotype. | frontiersin.org |

| Nexturastat A (HDAC6i) | Anti-PD-1 | Melanoma (Syngeneic Models) | Significantly reduced tumor growth, enhanced infiltration of immune cells, and reduced M2 macrophages. | nih.gov |

| Vorinostat (pan-HDACi) | Anti-PD-1 + Anti-CTLA-4 | Triple-Negative Breast Cancer (TNBC) | The three-drug combination reduced tumor burden by 88.5%, significantly more than vorinostat alone (12.5%) or the immunotherapy combination (34%). | mdpi.com |

Combination with Conventional Chemotherapeutic Agents (e.g., Paclitaxel, Gemcitabine)

Dual PI3K/HDAC inhibition is also being explored to enhance the efficacy of standard chemotherapies. Studies have shown that inhibiting HDACs 1, 2, and 6 can synergistically enhance the cytotoxic effects of gemcitabine (B846) in pancreatic ductal adenocarcinoma (PDAC) models, both in vitro and in vivo. nih.gov The combination of Romidepsin (an HDAC1/2 inhibitor) and ACY-1215 (an HDAC6 inhibitor) with gemcitabine potentiated the antitumor effects against PDAC xenografts. nih.gov

In preclinical models of pancreatic cancer, the MEK inhibitor trametinib (B1684009) showed a trend for additive effects on tumor growth inhibition when combined with nab-paclitaxel and gemcitabine. oncotarget.com While not a direct PI3K/HDAC inhibitor, this highlights the potential of combining pathway-targeted agents with chemotherapy. In triple-negative breast cancer (TNBC), gemcitabine is used in combination with agents like paclitaxel. aacrjournals.org The potential for a PI3K/HDAC inhibitor to sensitize tumors to DNA-damaging agents like gemcitabine provides a strong rationale for such combinations. nih.govaacrjournals.org

| Cancer Model | Combined Agents | Key Synergistic Findings | Reference |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | Romidepsin (HDAC1/2i) + ACY-1215 (HDAC6i) + Gemcitabine | Potentiated the antitumor effects of gemcitabine in PDAC xenografts. | nih.gov |

| Pancreatic Cancer | Nab-paclitaxel + Gemcitabine + Trametinib (MEKi) | Combination therapy led to tumor regression in a subcutaneous xenograft model. | oncotarget.com |

| Triple-Negative Breast Cancer (TNBC) | Birinapant (SMAC mimetic) + Gemcitabine | Strong synergistic cytotoxicity in vitro and in vivo through activation of the intrinsic apoptosis pathway. | aacrjournals.org |

Combination with Other Targeted Therapies (e.g., ERK Inhibitors, PARP Inhibitors)

The intricate crosstalk between cellular signaling pathways provides opportunities for combination therapies with other targeted agents.

ERK Inhibitors: The PI3K and MAPK/ERK pathways are known to have reciprocal feedback loops. cancerbiomed.org Inhibition of one pathway can lead to the compensatory activation of the other, contributing to drug resistance. cancerbiomed.orgencyclopedia.pub Therefore, the dual targeting of MEK and PI3K pathways represents a potential strategy to overcome this resistance. cancerbiomed.org In a pancreatic cancer mouse model, co-targeting MEK and PI3K was more effective at inhibiting growth than targeting either pathway alone, and the addition of an HDAC inhibitor further improved therapeutic outcomes by inducing massive apoptosis. cancerbiomed.org

PARP Inhibitors: A compelling strategy involves combining PI3K or HDAC inhibitors with PARP inhibitors. nih.govaacrjournals.org PI3K pathway inhibition can lead to the downregulation of BRCA1/2, key proteins in the homologous recombination (HR) DNA repair pathway. aacrjournals.org This induced HR deficiency, sometimes termed "BRCAness," sensitizes BRCA-proficient tumors to PARP inhibitors. nih.govaacrjournals.org In TNBC models, the combination of the PI3K inhibitor BKM120 and the PARP inhibitor olaparib (B1684210) reduced the growth of tumors that showed BRCA1/2 downregulation. aacrjournals.org Similarly, HDAC inhibitors can also downregulate HR proteins, creating a synthetic lethal interaction with PARP inhibitors in TNBC cells regardless of their initial BRCA1 mutation status. nih.gov

| Targeted Therapy | Rationale for Combination with PI3K/HDACi | Key Preclinical Findings | Reference |

|---|---|---|---|

| ERK/MEK Inhibitors | Overcomes resistance from reciprocal feedback activation between the PI3K and MAPK/ERK pathways. | Co-targeting MEK and PI3K, with the addition of an HDACi, greatly improved outcomes in a pancreatic cancer model. | cancerbiomed.org |

| PARP Inhibitors | PI3K/HDAC inhibition can downregulate BRCA1/2 and other HR repair proteins, inducing "BRCAness". | Dual PI3K and PARP inhibition reduced tumor growth in BRCA-proficient TNBC xenografts. | nih.govaacrjournals.org |

Immunomodulatory Properties and Effects on the Tumor Microenvironment

Beyond direct antitumor effects, dual PI3K/HDAC inhibitors possess significant immunomodulatory properties that can reshape the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. aacrjournals.org

Influence on Immune Cell Function and Antigen Presentation

Pharmacologic inhibition of PI3K and HDAC pathways can mediate a range of immunostimulatory effects. aacrjournals.org A primary mechanism is the enhancement of antigen presentation. Treatment with the dual inhibitor BEBT-908 leads to the upregulation of MHC class I molecules on cancer cells. aacrjournals.org HDAC inhibitors, in general, can reverse the downregulation of MHC class I and II molecules often seen in tumor cells, thereby restoring the foundation for antigen presentation and recognition by T cells. mdpi.commdpi.com

HDAC6 inhibition specifically has been shown to have profound effects on immune cells within the TME. frontiersin.orgbiorxiv.org In lung adenocarcinoma models, the HDAC6 inhibitor ACY241 promoted an increased presence of T and NK cells in tumors. biorxiv.org The tumor-associated T cells displayed enhanced activation and effector profiles, while tumor-associated macrophages exhibited increased expression of MHC and co-stimulatory molecules. biorxiv.org Furthermore, HDAC6 inhibition can decrease the transcriptional activity of STAT3, a driver of immune tolerance in antigen-presenting cells (APCs), and can reduce the population of immunosuppressive regulatory T cells (Tregs). mdpi.comfrontiersin.orgmdpi.com This shift helps to alleviate T-cell dysfunction and creates a more favorable environment for an effective anti-tumor immune response. frontiersin.orgnih.gov

| Immunomodulatory Effect | Mechanism / Finding | Associated Inhibitor Type | Reference |

|---|---|---|---|

| Enhanced Antigen Presentation | Upregulation of MHC class I and II molecules on tumor cells. | Dual PI3K/HDACi, HDACi | aacrjournals.orgmdpi.com |

| Increased T-Cell Infiltration & Activation | Promotes increased presence of T and NK cells; T cells show enhanced activation and effector profiles. | HDAC6i | biorxiv.org |

| Reduced Immunosuppression | Decreases STAT3 transcriptional activity, leading to reduced immune tolerance in APCs. | HDAC6i | mdpi.comfrontiersin.org |

| Modulation of Macrophages | Increased expression of MHC and co-stimulatory molecules; reduction of pro-tumorigenic M2 macrophages. | HDAC6i | nih.govbiorxiv.org |

| Reduction of Regulatory T-cells (Tregs) | Genetic and pharmacologic inhibition of PI3Kδ leads to the suppression of Tregs. | PI3Kδi | mdpi.com |

Induction of Immunogenic Cell Death Pathways (e.g., Ferroptosis)

The dual inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylase 6 (HDAC6) by compounds such as PI3K/HDAC6-IN-1 represents an innovative strategy in cancer therapy. aacrjournals.orgfrontiersin.org These agents have been shown to induce a specific, iron-dependent form of regulated cell death known as ferroptosis, which, crucially, can also stimulate an anti-tumor immune response. aacrjournals.orgmdpi.com This process, termed immunogenic ferroptosis, distinguishes it from other cell death modalities that are often immunologically silent. The capacity of these dual inhibitors to link targeted cell killing with immune activation provides a strong rationale for their development, particularly in combination with immunotherapies. aacrjournals.orgnih.gov

Research has identified a specific dual-targeting PI3K and HDAC inhibitor, BEBT-908, as a potent inducer of immunogenic ferroptosis in cancer cells. aacrjournals.orgfrontiersin.org The treatment of cancer cells with BEBT-908 was found to promote ferroptotic cell death. aacrjournals.org A key mechanism underlying this effect is the hyperacetylation of the tumor suppressor protein p53, which subsequently facilitates the expression of genes involved in ferroptotic signaling. aacrjournals.orgnih.gov The inhibition of the PI3K/Akt signaling pathway is a critical component of this process, as this pathway's activity is often linked to resistance against ferroptosis. nih.gov By blocking PI3K/Akt signaling, the dual inhibitor sensitizes cancer cells to ferroptotic induction. nih.gov

The ferroptosis triggered by PI3K/HDAC6-IN-1 is not merely a mechanism of cell destruction but also a potent immunomodulatory event. aacrjournals.org The process fosters a proinflammatory tumor microenvironment, which is conducive to activating host anti-tumor immune responses. aacrjournals.orgnih.gov Mechanistically, BEBT-908-induced ferroptosis leads to a significant upregulation of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. aacrjournals.orgnih.gov This enhances the presentation of tumor antigens to immune cells. Furthermore, this form of cell death activates endogenous interferon-gamma (IFNγ) signaling within the cancer cells via the STAT1 pathway. aacrjournals.orgnih.gov The combination of these effects enhances the recognition and elimination of tumor cells by the immune system, thereby providing a strong basis for combining these inhibitors with immune checkpoint blockade therapies. aacrjournals.orgfrontiersin.org

The table below summarizes the key molecular effects observed following treatment with a dual PI3K/HDAC inhibitor that induces immunogenic ferroptosis.

| Target/Marker | Effect of PI3K/HDAC6 Inhibitor (BEBT-908) | Functional Outcome |

| p53 | Hyperacetylation | Facilitates expression of ferroptotic signaling pathways. aacrjournals.orgnih.gov |

| Glutathione Peroxidase 4 (GPX4) | Genetic knockdown of GPX4 increased inhibitor-induced cell death. aacrjournals.org | Sensitizes cancer cells to ferroptosis, as GPX4 is a key negative regulator of this pathway. aacrjournals.orgnih.gov |

| MHC Class I | Upregulation on tumor cell surface. aacrjournals.orgnih.gov | Enhances antigen presentation and recognition by T cells. aacrjournals.org |

| IFNγ/STAT1 Signaling | Activation of endogenous signaling in cancer cells. aacrjournals.orgnih.gov | Promotes a proinflammatory tumor microenvironment and enhances anti-tumor immunity. aacrjournals.org |

| Cell Viability | Cell death is suppressed by the ferroptosis inhibitor ferrostatin-1. aacrjournals.org | Confirms that the induced cell death occurs via the ferroptosis pathway. aacrjournals.org |

Methodological Approaches and Advanced Research in Pi3k|a/hdac6 in 1 Studies

Biochemical and Cell-Based Assays for Compound Activity and Mechanistic Elucidation

To assess the biological effects of PI3Kα/HDAC6-IN-1, a variety of in vitro assays are utilized. These assays are crucial for determining the compound's potency, selectivity, and its effects on cell viability, proliferation, and signaling pathways.

Enzyme Activity Assays (e.g., Fluorimetric HDAC Assays for HDAC6)

The direct inhibitory effect of a compound on its target enzymes is a primary validation step. For the HDAC6 component of PI3Kα/HDAC6-IN-1, fluorimetric assays are commonly employed. bpsbioscience.comassaygenie.com These assays utilize a synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. assaygenie.com In the presence of active HDAC6, the acetyl group is removed, allowing a developer solution to cleave the substrate and release the fluorophore, which can be measured with a fluorescence reader. bpsbioscience.comassaygenie.com The intensity of the fluorescence is directly proportional to the enzyme's activity. bpsbioscience.com By measuring the reduction in fluorescence in the presence of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) value. mdpi.com Similar enzymatic assays, such as the ADP-Glo assay, are used to measure the activity of PI3Kα and its inhibition by the compound. nih.gov

Table 1: Example Data from a Fluorimetric HDAC6 Activity Assay

| Compound Concentration (nM) | Fluorescence Units (RFU) | % Inhibition |

| 0 (Control) | 10,000 | 0 |

| 1 | 8,500 | 15 |

| 10 | 5,200 | 48 |

| 100 | 1,100 | 89 |

| 1000 | 200 | 98 |

This table is for illustrative purposes and does not represent actual experimental data.

Cell Viability and Proliferation Assays (e.g., MTS, MTT)

To determine the cytotoxic and anti-proliferative effects of PI3Kα/HDAC6-IN-1 on cancer cells, viability assays like the MTS and MTT assays are widely used. abcam.comnih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. abcam.com Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. nih.gov

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar method, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step. abcam.com These assays are crucial for determining the IC50 of the compound in different cell lines, indicating the concentration required to inhibit cell growth by 50%. abcam.combitesizebio.com

Table 2: Illustrative Cell Viability Data (MTT Assay)

| Cell Line | PI3Kα/HDAC6-IN-1 IC50 (µM) |

| Prostate Cancer (PC3) | 5.2 |

| Breast Cancer (MCF-7) | 8.1 |

| Neuroblastoma (SH-SY5Y) | 3.5 |

| Hematologic Tumor (EL4) | 1.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Flow Cytometry for Apoptosis and Cell Cycle Distribution Analysis

Flow cytometry is a powerful technique used to analyze the effects of PI3Kα/HDAC6-IN-1 on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression. mdpi.comnih.govspandidos-publications.com To assess apoptosis, cells are typically stained with Annexin V and propidium (B1200493) iodide (PI). nih.govnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. nih.gov

For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like PI. mdpi.comspandidos-publications.com The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comspandidos-publications.com This analysis can reveal if the compound induces cell cycle arrest at a specific phase, a common mechanism of action for anticancer drugs. spandidos-publications.comnih.gov For instance, studies on dual PI3K/HDAC inhibitors have shown an accumulation of cells in the G1 or G2/M phase, indicating cell cycle arrest. nih.govspandidos-publications.comfrontiersin.org

Western Blotting for Protein Expression, Phosphorylation Status, and Acetylation Levels

Western blotting is an essential technique to investigate the molecular mechanisms underlying the effects of PI3Kα/HDAC6-IN-1. frontiersin.orgmdpi.com This method allows for the detection and quantification of specific proteins in cell lysates. In the context of a PI3K/HDAC6 inhibitor, researchers would typically examine:

PI3K Pathway Proteins: The phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and mTOR, would be analyzed. mdpi.comaacrjournals.org A decrease in the phosphorylation of these proteins would confirm the inhibitory effect of the compound on the PI3K signaling cascade. aacrjournals.org

HDAC6 Substrates: The acetylation status of known HDAC6 substrates, like α-tubulin and Hsp90, is a direct indicator of HDAC6 inhibition. frontiersin.orgtandfonline.com An increase in the acetylation of these proteins would validate the compound's activity against HDAC6. spandidos-publications.com

Apoptosis and Cell Cycle Markers: The expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., p21, cyclin D1) can provide further insight into the mechanisms of cell death and growth arrest induced by the compound. spandidos-publications.comnih.gov

Immunofluorescence and Confocal Microscopy for Subcellular Localization and Phenotypic Characterization

Immunofluorescence and confocal microscopy are used to visualize the subcellular localization of proteins of interest and to observe morphological changes in cells treated with PI3Kα/HDAC6-IN-1. asm.orgnih.gov For example, researchers can examine the localization of HDAC6 itself, which is predominantly cytoplasmic but can shuttle to the nucleus. mdpi.com Changes in its localization upon treatment could be significant. mdpi.com This technique can also be used to visualize the acetylation of microtubules (a substrate of HDAC6) or the localization of proteins involved in cell structure and adhesion. tandfonline.comnih.gov Confocal microscopy, with its ability to generate high-resolution, three-dimensional images, is particularly useful for these studies. nih.govmdpi.com

Genetic Manipulation Techniques for Functional Validation

To further validate that the observed cellular effects of PI3Kα/HDAC6-IN-1 are indeed due to the inhibition of its intended targets, genetic manipulation techniques are employed. These methods involve altering the expression of the target genes (PIK3CA and HDAC6) to mimic or counteract the effects of the inhibitor.

One common approach is the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA) to knockdown the expression of PIK3CA or HDAC6. researchgate.net If the cellular effects of the inhibitor are replicated by the knockdown of the target gene, it provides strong evidence for the on-target activity of the compound. Conversely, overexpressing the target proteins could potentially confer resistance to the inhibitor. oup.com

Another powerful tool is the CRISPR-Cas9 gene-editing system , which can be used to create cell lines with a complete knockout of the target genes. spandidos-publications.comacs.org Comparing the response of these knockout cells to the wild-type cells when treated with the inhibitor can definitively establish the role of the target protein in the compound's mechanism of action. spandidos-publications.com For instance, if HDAC6 knockout cells show a similar phenotype to wild-type cells treated with an HDAC6 inhibitor, it confirms the inhibitor's specificity. spandidos-publications.com

Gene Silencing Methodologies (e.g., shRNA, siRNA)

Gene silencing techniques are fundamental tools for validating the molecular targets of dual PI3K/HDAC6 inhibitors and understanding the functional consequences of target engagement. By transiently or stably knocking down the expression of specific genes, researchers can mimic the inhibitory effect of a compound and dissect the roles of individual proteins within a signaling pathway.

Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules used for transient gene silencing. In the context of PI3K/HDAC6 inhibitor studies, siRNAs targeting PI3K subunits (e.g., PIK3CA) or HDAC6 are introduced into cells to specifically degrade their corresponding messenger RNA (mRNA). This prevents the synthesis of the target protein, allowing researchers to observe the resulting cellular effects, such as decreased proliferation or increased apoptosis. Comparing the effects of a dual-inhibitor compound to the effects of combined siRNA-mediated knockdown of both PI3K and HDAC6 can help confirm that the compound's activity is on-target. RNA interference (RNAi) is a widely used method for investigating the function of a particular gene.

Short hairpin RNAs (shRNAs) are used to achieve stable, long-term gene silencing. These molecules are integrated into a cell's genome via a plasmid or viral vector and are continuously transcribed into small RNA sequences that are processed to function like siRNAs. This method is particularly useful for in vivo studies or long-term cell culture experiments. For instance, shRNA-mediated knockdown of HDAC6 has been used to study its role in cancer cell radiosensitivity. In dual-inhibitor research, cell lines with stable shRNA knockdown of PI3K or HDAC6 can serve as powerful models to investigate mechanisms of action and potential resistance. Gene silencers are typically composed of a pool of three to five target-specific nucleotide sequences that are 19-25 base pairs in length.

Gene Editing Approaches (e.g., CRISPR/Cas9 System)

The CRISPR/Cas9 system represents a revolutionary leap in genetic manipulation, allowing for the precise and permanent editing of the genome. This technology is utilized to create knockout cell lines or animal models that completely lack the expression of PI3K, HDAC6, or both, providing the ultimate validation of a drug's targets.

By using a guide RNA (gRNA) sequence specific to a target gene, the Cas9 nuclease is directed to a precise location in the genome where it creates a double-strand break (DSB). The cell's natural, error-prone repair mechanism often results in insertions or deletions that "knock out" the gene, preventing the production of a functional protein.

Studies have employed CRISPR/Cas9 to create knockout models for various components of the PI3K/Akt/mTOR pathway to study signaling in depth. Interestingly, research has also shown that inhibiting HDAC enzymes, specifically HDAC1 and HDAC2, can increase the efficiency of CRISPR/Cas9-mediated gene editing. This is because HDAC inhibition leads to a more "open" chromatin structure, making the DNA more accessible to the Cas9 enzyme. This synergy suggests that studying the interplay between dual PI3K/HDAC inhibitors and genome editing could yield novel therapeutic insights.

In Silico and Computational Approaches

Computational methods are indispensable in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing detailed insights into molecular interactions that guide the design and optimization of potent and selective inhibitors.

Virtual Screening and Molecular Docking for Ligand Identification and Optimization

Virtual Screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, such as PI3K or HDAC6. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For example, a screen of over 199 million molecules from databases like CHEMBL and ZINC was performed to identify potential HDAC6 inhibitors.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. It uses scoring functions to estimate the binding affinity, with lower scores typically indicating a stronger interaction. This technique is crucial for understanding how a dual PI3K/HDAC6 inhibitor fits into the active sites of both enzymes. For instance, docking studies have been used to validate the binding of novel inhibitors to HDAC6, often comparing their predicted binding scores to known reference inhibitors.

Table 1: Example of Molecular Docking Scores for Potential HDAC6 Inhibitors

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| CHEMBL2425964 | HDAC6 | -9.99 | |

| CHEMBL2425966 | HDAC6 | -9.89 | |

| CSC067477144 | HDAC6 | -9.86 | |

| Pimozide | HDAC6 | -10.5 | |

| Penfluridol | HDAC6 | -9.3 |

This table is for illustrative purposes and shows docking scores for various compounds against HDAC6 as identified in computational screening studies.

Structure-Activity Relationship (SAR) Studies for Lead Compound Refinement

SAR studies are a cornerstone of medicinal chemistry, involving the synthesis and biological testing of a series of structurally related compounds to understand how specific chemical modifications affect their activity. The goal is to identify a "lead compound" with optimal potency, selectivity, and drug-like properties.

For dual PI3K/HDAC6 inhibitors, SAR involves systematically altering different parts of the molecule—such as the core scaffold, the linker, and the zinc-binding group (for the HDAC portion)—and measuring the impact on inhibitory activity against both PI3K and HDAC6 isoforms. This iterative process of design, synthesis, and testing leads to the refinement of compounds with high potency for both targets. For example, SAR studies on a series of purine-based inhibitors led to the discovery of compound 22E , a potent dual PI3Kδ/HDAC6 inhibitor. Similarly, another SAR study identified compound 59 as a potent dual inhibitor with desirable subtype specificity.

Table 2: Inhibitory Activity of Compounds from SAR Studies

| Compound | PI3Kδ IC50 (nM) | HDAC6 IC50 (nM) | Reference |

| 22E | 2.4 | 6.2 | |

| 59 | 2.3 | 13 | |

| 9q | 372 (PI3Kα) | 4.5 |

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

High-Throughput Transcriptomic and Proteomic Profiling for Pathway Analysis

To understand the global cellular response to a dual PI3K/HDAC6 inhibitor, researchers employ high-throughput "omics" technologies.

Transcriptomics (e.g., RNA-seq) measures the expression levels of thousands of genes simultaneously. This can reveal which signaling pathways are up- or down-regulated following treatment with an inhibitor. For example, transcriptomic analysis of cells treated with a compound affecting the PI3K/AKT/mTOR pathway showed significant changes in the expression of genes related to that pathway.

Proteomics (e.g., Mass Spectrometry) provides a snapshot of the entire set of proteins (the proteome) within a cell, including their abundance and post-translational modifications like phosphorylation. This is particularly valuable for studying PI3K inhibitors, as the PI3K pathway is regulated by a cascade of phosphorylation events. Proteomic profiling can identify which downstream effector proteins are impacted by the inhibitor, offering a direct readout of pathway modulation. Integrating proteomic and transcriptomic data provides a comprehensive view of the drug's mechanism of action and can help identify biomarkers of response or resistance.

Advanced Mechanistic Investigations

Beyond initial characterization, advanced studies are performed to elucidate the precise molecular mechanisms by which dual PI3K/HDAC6 inhibitors exert their effects. These investigations often focus on key cellular processes that are dysregulated in diseases like cancer.

Mechanistic studies have revealed that dual PI3K/HDAC inhibitors can simultaneously block the PI3K/AKT/mTOR signaling pathway while also increasing the acetylation of HDAC6 substrates like α-tubulin and histone H3. This dual action often leads to synergistic anti-tumor effects. Key findings from mechanistic investigations include:

Induction of Apoptosis: Dual inhibitors have been shown to trigger programmed cell death more effectively than single-target agents.

Cell Cycle Arrest: These compounds can halt the cell division cycle, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation.

Modulation of Key Signaling Proteins: Western blot analyses consistently show that effective dual inhibitors reduce the phosphorylation of key downstream PI3K pathway proteins (like p-Akt, p-P70S6K) while increasing acetylation levels of HDAC6 targets (like Ac-tubulin).

These detailed investigations confirm that the compounds are hitting their intended targets and producing a cascade of downstream effects that contribute to their therapeutic potential.

Analysis of Post-Translational Modifications of HDAC6 (e.g., Phosphorylation, Acetylation)

The function and catalytic activity of HDAC6 are intricately regulated by post-translational modifications, primarily phosphorylation and acetylation. encyclopedia.pubmdpi.com Research into PI3Kα/HDAC6-IN-1 investigates how the compound modulates these critical modifications to exert its effects.

Phosphorylation:

The phosphorylation of HDAC6 is a key regulatory mechanism that can either enhance or diminish its deacetylase activity, depending on the specific site and the kinase involved. mdpi.com Key oncogenic signaling pathways, including the PI3K/AKT pathway, are known to influence HDAC6 phosphorylation. mdpi.com For instance, Glycogen Synthase Kinase 3β (GSK3β), a downstream target of AKT, can phosphorylate HDAC6 at Serine 22, leading to increased catalytic activity. mdpi.commedsci.org Since PI3Kα/HDAC6-IN-1 inhibits the PI3K/AKT pathway, it consequently downregulates downstream effectors. medchemexpress.commedchemexpress.com This action suggests a potential mechanism for altering HDAC6 activity by preventing its phosphorylation by kinases like GSK3β. mdpi.com Other kinases such as Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), and G-protein coupled Receptor Kinase 2 (GRK2) also phosphorylate HDAC6, highlighting a complex regulatory network that could be indirectly influenced by PI3Kα/HDAC6-IN-1. mdpi.com

Acetylation:

In contrast to phosphorylation, the acetylation of HDAC6 is generally associated with decreased enzymatic activity. encyclopedia.pub Studies on PI3Kα/HDAC6-IN-1 have shown that the inhibitor leads to the accumulation of acetylated α-tubulin, a primary substrate of HDAC6. medchemexpress.com This finding directly demonstrates the compound's effective inhibition of HDAC6's deacetylase function in cells. medchemexpress.com Interestingly, the inhibitor does not affect the acetylation of histones H3 and H4, underscoring its selectivity for the cytoplasmic functions of HDAC6 over nuclear histone deacetylation. medchemexpress.com The ability of PI3Kα/HDAC6-IN-1 to modulate the acetylation status of specific non-histone proteins like α-tubulin is a key aspect of its mechanism. medchemexpress.combiorxiv.org

Table 1: Key Post-Translational Modifications Regulating HDAC6 Activity

| Modification | Site | Regulating Kinase/Enzyme | Effect on HDAC6 Activity | Reference |

|---|---|---|---|---|

| Phosphorylation | Serine 22 | GSK3β | Increased catalytic activity | mdpi.com |

| Phosphorylation | Serine 458 | CK2 | Increased deacetylase activity | mdpi.com |

| Phosphorylation | Tyrosine 570 | EGFR | Decreased catalytic activity | mdpi.com |

| Acetylation | Lysine Residues | CBP | Decreased catalytic activity | mdpi.com |

Characterization of Specific Protein-Protein Interactions (e.g., HDAC6-STAT3 Complex Formation)

HDAC6 functions not only through its catalytic activity but also by participating in multi-protein complexes. mdpi.comnih.gov The dual inhibitor PI3Kα/HDAC6-IN-1 is studied for its capacity to disrupt these interactions, which are often crucial for tumor progression.

HDAC6-STAT3 Complex Formation:

A significant protein-protein interaction with therapeutic implications is the formation of a complex between HDAC6 and the Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comresearchgate.net Research has confirmed that HDAC6 and STAT3 can interact and bind to DNA, leading to a transcriptional response that can promote tumorigenesis. mdpi.com The inhibition of HDAC6 has been shown to decrease the transcriptional activity of STAT3. mdpi.comresearchgate.net

Studies on similar dual PI3K/HDAC6 inhibitors provide strong evidence for the disruption of this complex as a key anti-cancer mechanism. For example, the dual inhibitor LASSBio-2208 was found to significantly reduce the phosphorylation of STAT3. nih.gov This reduction in activated STAT3 subsequently inhibits downstream signaling pathways that are vital for cancer cell migration and proliferation. nih.gov Given that PI3Kα/HDAC6-IN-1 targets the same pathways, it is highly probable that it also disrupts the HDAC6-STAT3 complex, leading to reduced STAT3 activation and the downregulation of its oncogenic target genes. researchgate.netnih.gov This disruption represents a critical convergence of the PI3K and HDAC6 inhibitory functions, as the PI3K/AKT pathway is also known to influence STAT3 activity. nih.gov

Table 2: Characterization of HDAC6 Protein-Protein Interactions

| Interacting Protein | Functional Consequence of Interaction | Effect of Inhibition | Reference |

|---|---|---|---|

| STAT3 | Drives transcriptional programs for cell proliferation and immune tolerance. | Inhibition of HDAC6 can decrease STAT3 phosphorylation and transcriptional activity. | mdpi.comresearchgate.netnih.gov |

| HSP90 | HDAC6 deacetylates HSP90, regulating its chaperone activity and the stability of client proteins. | Inhibition of HDAC6 leads to HSP90 hyperacetylation, disrupting its function and promoting degradation of client proteins. | nih.gov |

| PP1 | HDAC6 forms a complex with Protein Phosphatase 1 (PP1) to regulate AKT dephosphorylation. | HDAC6 inhibition can lead to sustained AKT phosphorylation by disrupting the HDAC6-PP1 complex. | mdpi.com |

| Pin1 | Pin1 can interact with phosphorylated HDAC6, potentially altering its conformation and function in cell motility. | Pin1 depletion has been shown to abrogate HDAC6-mediated cell migration. | medsci.org |

Future Directions and Identified Research Gaps for Pi3k|a/hdac6 in 1

Further Elucidation of Dual-Target Specificity and Mechanisms of Synergism

A critical area for future investigation is a deeper understanding of the dual-target specificity of PI3Kα/HDAC6 inhibitors and the molecular mechanisms that underpin their synergistic effects. While compounds have been developed to inhibit both PI3K and HDAC enzymes, achieving isoform-specific inhibition remains a key challenge. nih.gov For instance, the development of inhibitors with high selectivity for PI3Kα over other PI3K isoforms (β, δ, γ) and for HDAC6 over other HDACs is crucial to minimize off-target effects and improve safety profiles. nih.gov

The synergistic anticancer effects of dual PI3K and HDAC inhibition have been demonstrated in various cancer models. nih.govnih.gov This synergism is thought to arise from the simultaneous blockade of two critical cellular pathways involved in cell proliferation, survival, and apoptosis. For example, PI3K/mTOR inhibition has been shown to potentiate the activity of HDAC inhibitors in non-Hodgkin lymphoma cells by modulating key proteins involved in apoptosis, such as Mcl-1 and Bim. aacrjournals.org Future research should focus on delineating the precise signaling nodes and feedback loops that are co-regulated by PI3Kα and HDAC6 inhibition. This could involve advanced proteomics and phosphoproteomics approaches to map the downstream signaling cascades affected by dual-target agents. Understanding these mechanisms will be vital for identifying patient populations most likely to respond to this therapeutic strategy.

Identification of Novel Substrates and Interaction Partners for PI3K and HDAC6 Inhibition

The full spectrum of substrates and interaction partners for PI3K and HDAC6 is yet to be completely elucidated. HDAC6 is known to deacetylate a variety of non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (HSP90), which are involved in crucial cellular processes like microtubule dynamics, cell motility, and protein folding. mdpi.comacs.org The inhibition of HDAC6 can lead to the hyperacetylation of these substrates, impacting cancer cell migration and survival. acs.org

Future research should aim to identify novel, functionally significant substrates of HDAC6. For instance, it has been suggested that HDAC6 may interact with and deacetylate Myocardin-Related Transcription Factor A (MRTF-A), a co-activator of Serum Response Factor (SRF), which plays a role in vascular smooth muscle cell differentiation. jacc.org Similarly, while the PI3K pathway is well-studied, the full range of its downstream effectors and their regulation by PI3Kα-specific inhibition, particularly in the context of concurrent HDAC6 inhibition, requires further exploration. Techniques such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) could be employed to uncover new interaction partners and substrates for both enzymes. This knowledge could reveal new mechanisms of action for dual inhibitors and potentially identify novel biomarkers of response.

Strategies for Overcoming Potential Resistance Mechanisms to Dual Inhibition

As with any targeted therapy, the development of resistance is a significant clinical challenge. While dual inhibition of PI3K and HDAC is proposed as a strategy to overcome resistance to single-agent therapies, it is conceivable that cancer cells could develop resistance to dual-target agents as well. nih.govnih.gov Mechanisms of resistance to HDAC inhibitors can include the upregulation of drug efflux pumps like P-glycoprotein (P-gp), increased expression of HDAC enzymes, or the suppression of histone acetyltransferases (HATs). oaepublish.com Resistance to PI3K inhibitors can involve the activation of bypass signaling pathways.

Future research must proactively investigate potential resistance mechanisms to PI3Kα/HDAC6 dual inhibition. This could involve long-term in vitro culture of cancer cells with increasing concentrations of the inhibitor to select for resistant clones. Subsequent genomic, transcriptomic, and proteomic analysis of these resistant cells could uncover the underlying molecular alterations. Strategies to overcome resistance could then be developed, such as combination therapies with other targeted agents that block the identified escape pathways. For example, combining a dual PI3K/HDAC inhibitor with a PARP inhibitor has shown efficacy in BRCA1-related breast cancer. aacrjournals.org The development of next-generation dual inhibitors with different chemical scaffolds may also be a viable strategy to circumvent resistance. tandfonline.com

Exploration of Therapeutic Potential in Non-Oncological Diseases with PI3K and HDAC6 Dysregulation

The roles of PI3K and HDAC6 are not limited to cancer; both pathways are implicated in a range of other diseases. This opens up the exciting possibility of exploring the therapeutic potential of PI3Kα/HDAC6-IN-1 and similar compounds in non-oncological conditions.

Inflammatory and Autoimmune Diseases: HDAC6 has been linked to the function of regulatory T cells (Tregs), and its inhibition can enhance their suppressive activity, suggesting a potential role in treating autoimmune diseases. acs.org The PI3Kδ isoform is a key regulator in immune cells, and its inhibition is an established therapy for certain B-cell malignancies. While PI3Kα's role in immunity is less defined, the immunomodulatory properties of dual PI3Kδ/HDAC6 inhibitors have been noted. medchemexpress.com Future studies should investigate the effects of PI3Kα/HDAC6 inhibition in models of inflammatory and autoimmune disorders such as rheumatoid arthritis or lupus.

Neurological Disorders: HDAC6 is being actively investigated as a therapeutic target for neurodegenerative diseases due to its role in regulating protein turnover and mitochondrial transport. researchgate.net Dysregulation of the PI3K/Akt signaling pathway has also been implicated in various neurological conditions. Therefore, dual inhibitors could offer a novel therapeutic approach for diseases like Alzheimer's or Parkinson's disease.

Fibrotic Diseases: HDAC6 inhibitors are being explored for their potential in treating fibrotic disorders such as idiopathic pulmonary fibrosis (IPF), where they may modulate inflammatory responses and fibrosis. nih.gov Given the interplay between PI3K signaling and fibrotic processes, dual inhibition could prove beneficial.

Development of Next-Generation Dual Inhibitors with Enhanced Potency, Selectivity, and Biological Properties

The development of PI3Kα/HDAC6-IN-1 and other first-generation dual inhibitors has provided a strong foundation, but there is ample room for improvement. Future drug discovery efforts should focus on creating next-generation inhibitors with enhanced properties.

| Research Focus | Desired Outcome | Rationale |

| Potency | Lower IC50 values for both PI3Kα and HDAC6. | Increased therapeutic effect at lower concentrations, potentially reducing toxicity. |

| Selectivity | High selectivity for PI3Kα and HDAC6 over other isoforms. medchemexpress.com | Minimizes off-target effects and improves the therapeutic window. nih.gov |

| Pharmacokinetics | Improved oral bioavailability, metabolic stability, and brain penetrability (for neurological applications). | Enhanced drug exposure at the target site and more convenient administration routes. |

| Novel Scaffolds | Development of compounds with new chemical structures. acs.org | Overcoming resistance to existing inhibitors and potentially discovering novel biological activities. |

One strategy involves modifying existing PI3K inhibitors to incorporate an HDAC-inhibiting zinc-binding group. researchgate.net For example, researchers have successfully developed dual inhibitors by building HDAC6 potency into a PI3Kδ-selective template. medchemexpress.com Another approach is the development of novel chemical scaffolds, such as those based on 2-(difluoromethyl)-1,3,4-oxadiazoles, as alternatives to traditional hydroxamic acids which can have mutagenic potential. acs.org The ultimate goal is to develop dual inhibitors that are not only potent and selective but also possess favorable drug-like properties for clinical development.

Q & A

Q. What orthogonal assays validate the specificity of PI3Kα/HDAC6-IN-1?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |